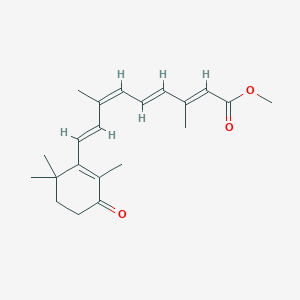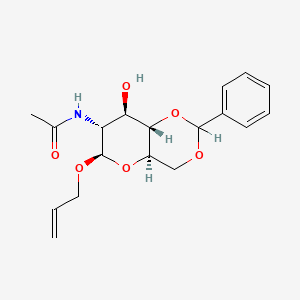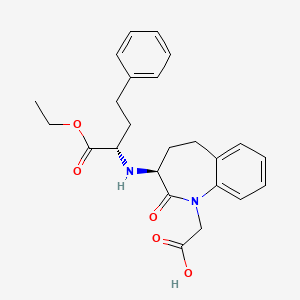
4-酮-9-顺式维甲酸甲酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Keto 9-cis Retinoic Acid Methyl Ester is a derivative of retinoic acid, a compound related to vitamin A. It is primarily used in research settings, particularly in the fields of biochemistry and pharmacology. The compound has a molecular formula of C21H28O3 and a molecular weight of 328.20 .
科学研究应用
4-Keto 9-cis Retinoic Acid Methyl Ester is used extensively in scientific research, particularly in the following areas:
Chemistry: As a model compound for studying retinoid chemistry and reactions.
Biology: Investigating the role of retinoids in cellular processes and development.
Medicine: Researching potential therapeutic applications, including cancer treatment and skin disorders.
Industry: Used in the development of cosmetic and pharmaceutical products
作用机制
Target of Action
The primary targets of 4-Keto 9-cis Retinoic Acid Methyl Ester are retinoic acid receptors (RAR) and retinoid X receptors (RXR) . These receptors play a crucial role in regulating gene expression, cellular growth, and differentiation .
Mode of Action
4-Keto 9-cis Retinoic Acid Methyl Ester interacts with its targets by binding to both RAR and RXR . This binding activates the receptors, which in turn regulate the transcription of genes involved in cell proliferation and differentiation .
Biochemical Pathways
The compound affects the retinoid signaling pathway , which is involved in various biological processes, including embryonic development, adult growth and development, maintenance of immunity, maintenance of epithelial barriers, and vision . The activation of RAR and RXR by the compound leads to changes in the expression of genes regulated by these receptors, thereby affecting the downstream effects of the retinoid signaling pathway .
Pharmacokinetics
It is known that the compound has a molecular weight of 32820 , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
The molecular and cellular effects of 4-Keto 9-cis Retinoic Acid Methyl Ester’s action include the inhibition of cell proliferation and the induction of cell differentiation . These effects are primarily due to the compound’s interaction with RAR and RXR and its impact on the retinoid signaling pathway .
生化分析
Biochemical Properties
4-Keto 9-cis Retinoic Acid Methyl Ester plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to bind to retinoic acid receptors (RAR) and retinoid X receptors (RXR), which are crucial for regulating gene expression and cellular differentiation . The interaction with these receptors allows 4-Keto 9-cis Retinoic Acid Methyl Ester to modulate the activity of specific genes and influence cellular processes such as proliferation, differentiation, and apoptosis .
Cellular Effects
4-Keto 9-cis Retinoic Acid Methyl Ester has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit cell proliferation and induce cell differentiation in certain cell types . Additionally, 4-Keto 9-cis Retinoic Acid Methyl Ester can affect the expression of genes involved in immune responses, inflammation, and apoptosis .
Molecular Mechanism
The molecular mechanism of 4-Keto 9-cis Retinoic Acid Methyl Ester involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to RAR and RXR, forming heterodimers that regulate the transcription of target genes . These interactions can lead to the activation or repression of specific genes, thereby influencing various cellular processes. Additionally, 4-Keto 9-cis Retinoic Acid Methyl Ester can inhibit enzymes such as cyclooxygenase-2 (Cox-2), further modulating cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Keto 9-cis Retinoic Acid Methyl Ester can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that retinoic acid derivatives, including 4-Keto 9-cis Retinoic Acid Methyl Ester, can undergo isomerization and degradation, affecting their biological activity . Long-term exposure to this compound can lead to sustained changes in gene expression and cellular behavior, which are important considerations for in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 4-Keto 9-cis Retinoic Acid Methyl Ester vary with different dosages in animal models. At lower doses, this compound can induce beneficial effects such as cell differentiation and anti-inflammatory responses . Higher doses may lead to toxic or adverse effects, including apoptosis and tissue damage . It is essential to determine the optimal dosage to achieve the desired therapeutic effects while minimizing potential side effects.
Metabolic Pathways
4-Keto 9-cis Retinoic Acid Methyl Ester is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its activity. This compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolic pathways can influence the bioavailability and efficacy of 4-Keto 9-cis Retinoic Acid Methyl Ester, as well as its impact on metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of 4-Keto 9-cis Retinoic Acid Methyl Ester within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by retinoid-binding proteins, which facilitate its uptake and distribution to target tissues . The localization and accumulation of 4-Keto 9-cis Retinoic Acid Methyl Ester within cells can significantly impact its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of 4-Keto 9-cis Retinoic Acid Methyl Ester is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . The localization of 4-Keto 9-cis Retinoic Acid Methyl Ester to the nucleus, for example, allows it to interact with nuclear receptors and regulate gene expression . Understanding the subcellular distribution of this compound is essential for elucidating its molecular mechanisms and therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Keto 9-cis Retinoic Acid Methyl Ester typically involves the oxidation of 9-cis retinoic acid followed by esterification. The oxidation step can be carried out using reagents such as potassium permanganate or chromium trioxide under controlled conditions. The esterification process involves the reaction of the resulting 4-keto 9-cis retinoic acid with methanol in the presence of an acid catalyst like sulfuric acid .
Industrial Production Methods
Industrial production methods for 4-Keto 9-cis Retinoic Acid Methyl Ester are not well-documented in the public domain. it is likely that large-scale synthesis follows similar steps to laboratory methods, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography .
化学反应分析
Types of Reactions
4-Keto 9-cis Retinoic Acid Methyl Ester undergoes several types of chemical reactions, including:
Oxidation: Conversion to more oxidized forms such as 4-oxo-retinoic acids.
Reduction: Reduction to alcohols or other less oxidized forms.
Substitution: Reactions where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products
Oxidation: 4-oxo-retinoic acids.
Reduction: Retinol derivatives.
Substitution: Various substituted retinoic acid derivatives.
相似化合物的比较
Similar Compounds
- All-trans Retinoic Acid
- 9-cis Retinoic Acid
- 11-cis Retinoic Acid
- Retinol
- Retinal
Uniqueness
4-Keto 9-cis Retinoic Acid Methyl Ester is unique due to its specific structure, which allows it to interact differently with retinoic acid receptors compared to other retinoids. This unique interaction profile makes it a valuable tool in research for understanding retinoid biology and developing new therapeutic agents .
属性
IUPAC Name |
methyl (2E,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)nona-2,4,6,8-tetraenoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O3/c1-15(8-7-9-16(2)14-20(23)24-6)10-11-18-17(3)19(22)12-13-21(18,4)5/h7-11,14H,12-13H2,1-6H3/b9-7+,11-10+,15-8-,16-14+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTSFDGSDUILKPM-WNACIYAKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC(=O)OC)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1=O)(C)C)/C=C/C(=C\C=C\C(=C\C(=O)OC)\C)/C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-Fluoro-1-((3aR,4R,6R,6aR)-2,2,6-trimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B1140905.png)


![(S)-2-[2,2-Dimethyl-prop-(E)-ylideneamino]-propionate sodium](/img/structure/B1140909.png)




